molecular formula C14H11NO5 B3048379 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde CAS No. 166904-09-2

3-Methoxy-4-(4-nitrophenoxy)benzaldehyde

Cat. No. B3048379
CAS RN: 166904-09-2
M. Wt: 273.24 g/mol
InChI Key: RIXNXQQGIBEEIR-UHFFFAOYSA-N
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Description

3-Methoxy-4-(4-nitrophenoxy)benzaldehyde is a chemical compound with the molecular formula C₁₄H₁₁NO₅ . It belongs to the class of benzaldehydes and features a methoxy group (–OCH₃) and a nitro group (–NO₂) attached to a phenyl ring. The compound exhibits a yellow crystalline appearance and is sparingly soluble in water. It is often used as an intermediate in organic synthesis .

Scientific Research Applications

Heterogeneous Reaction Studies

  • Heterogeneous Reactions with NO3 Radicals : 3-Methoxy-4-(4-nitrophenoxy)benzaldehyde, as a compound similar to coniferyl alcohol, can be relevant in studies involving heterogeneous reactions with NO3 radicals. This compound can be a potential marker for atmospheric emissions and its reactions could shed light on chemical behaviors under specific atmospheric conditions (Liu, Wen, & Wu, 2017).

Synthesis and Chemical Transformations

  • Synthesis of Novel Compounds : The compound is used in the synthesis of complex organic structures, such as 1,8-dimethyl-5-methoxytetralin-6-ol, indicating its role as a precursor in organic synthesis (Banerjee, Poon, & Bedoya, 2013).

Optical Applications

  • Nonlinear Optical Crystal Growth : Similar to 4-hydroxy 3-methoxy benzaldehyde, the compound could be studied for its potential in second harmonic generation applications in the ultra-violet and near-infrared wavelength regions. This indicates its applicability in creating materials for advanced optical technologies (Singh, Singh, Singh, & Singh, 2001).

Crystallography and Material Science

  • Crystal Structure Analysis : The compound may be useful in the study of crystal structures and the synthesis of materials with specific physical properties, such as electrical conductivity or photoluminescence. This can lead to the development of new materials with unique electrical and optical properties (Hafeez et al., 2019).

Molecular Interaction and Phase Diagrams

  • Study of Molecular Interactions : The compound can play a role in the study of phase diagrams and thermal properties of organic systems, providing insights into the behavior of molecules under different conditions (Rai, Pandey, & Rai, 2016).

properties

IUPAC Name

3-methoxy-4-(4-nitrophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14-8-10(9-16)2-7-13(14)20-12-5-3-11(4-6-12)15(17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXNXQQGIBEEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357887
Record name 3-methoxy-4-(4-nitrophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166904-09-2
Record name 3-methoxy-4-(4-nitrophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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